2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15731464
InChI: InChI=1S/C27H16BrN3O/c28-19-14-15-23-22(16-19)20-12-7-13-21(24(20)32-23)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H
SMILES:
Molecular Formula: C27H16BrN3O
Molecular Weight: 478.3 g/mol

2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine

CAS No.:

Cat. No.: VC15731464

Molecular Formula: C27H16BrN3O

Molecular Weight: 478.3 g/mol

* For research use only. Not for human or veterinary use.

2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine -

Specification

Molecular Formula C27H16BrN3O
Molecular Weight 478.3 g/mol
IUPAC Name 2-(8-bromodibenzofuran-4-yl)-4,6-diphenyl-1,3,5-triazine
Standard InChI InChI=1S/C27H16BrN3O/c28-19-14-15-23-22(16-19)20-12-7-13-21(24(20)32-23)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H
Standard InChI Key RVZVSJCDYHXCFW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC4=C3OC5=C4C=C(C=C5)Br)C6=CC=CC=C6

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Dibenzo[b,d]furan moiety: A fused bicyclic aromatic system with oxygen bridging two benzene rings. The bromine substituent at the 8-position enhances reactivity for further functionalization.

  • Triazine core: A six-membered aromatic ring with three nitrogen atoms, providing electron-deficient character and enabling π-conjugation.

  • Phenyl substituents: At the 4- and 6-positions of the triazine ring, contributing to steric bulk and tuning electronic properties .

PropertyValueSource
Molecular FormulaC₂₇H₁₆BrN₃O
Molecular Weight478.3 g/mol
CAS Number1821221-55-9
Purity (Typical)≥99%
Key Functional GroupsBromine, triazine, phenyl

Optical and Electronic Properties

The dibenzo[b,d]furan moiety and triazine core synergistically influence the compound’s electronic characteristics:

  • High Triplet Energy: Critical for host materials in phosphorescent OLEDs, enabling efficient energy transfer to phosphorescent dopants .

  • Electron-Deficient Nature: The triazine ring facilitates electron transport, while the bromine atom introduces inductive effects to modulate electron mobility .

  • Thermal Stability: Enhanced by the rigid dibenzo[b,d]furan scaffold and aromatic triazine system, making it suitable for high-temperature device fabrication.

Synthesis and Preparation

Key Challenges and Innovations

  • Regioselectivity: Control over bromine positioning on dibenzo[b,d]furan requires precise reaction conditions.

  • Yield Optimization: Conventional methods suffer from low yields (e.g., 38–41%) and environmental concerns due to toxic reagents like boron tribromide .

  • Green Chemistry Advances: Recent methods employ nickel-phosphine catalysts for selective triazine functionalization, reducing waste and improving yields .

Applications in Organic Electronics

Role in OLEDs

This compound serves as a host material in phosphorescent OLEDs, facilitating energy transfer to phosphorescent dopants (e.g., iridium complexes). Key advantages include:

  • Bipolar Charge Transport: Balancing electron and hole mobility via the triazine and dibenzo[b,d]furan moieties.

  • High Triplet Energy: Essential for blue-emitting devices, as demonstrated in analogous cyanocarbazole-dibenzofuran hybrids (e.g., mBFCzCN with 2.78 eV triplet energy) .

Performance MetricValueComparison
Triplet Energy (Eₜ)~2.7–2.8 eVHigher than mCP (2.7 eV)
Electron Mobility (μₑ)Moderate (tunable via substituents)Comparable to triazine hosts
Hole Mobility (μₕ)Low to moderateImproved via phenyl groups

Comparative Analysis with Similar Hosts

CompoundTriplet Energy (Eₜ)Device EfficiencyReference
2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine~2.7–2.8 eVHigh (blue/green)
mBFCzCN (cyanocarbazole-dibenzofuran)2.78 eVBlue PhOLEDs
2,4,6-Tris(4-bromophenyl)-1,3,5-triazineNot reportedElectron transport

Research Findings and Emerging Trends

Photophysical Optimization

Studies on dibenzofuran derivatives highlight the importance of cyanocarbazole substituents for enhancing charge transport and triplet energy. For example:

  • mBFCzCN: Achieves 2.78 eV triplet energy and balanced charge transport, outperforming materials with dual cyanocarbazole units (e.g., dBFCzCN at 2.68 eV) .

  • Bromine Impact: The bromine atom in the target compound likely stabilizes negative charges, improving electron injection in OLEDs.

Environmental and Cost Considerations

  • Pollution Mitigation: Traditional synthesis routes generate hazardous byproducts (e.g., HBr gas), necessitating greener alternatives like nickel-catalyzed coupling .

  • Cost Reduction: Novel methods aim to reduce synthesis cycles from 20–23 days to <10 days while achieving >99% purity .

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